molecular formula C12H16BrNO3 B14916269 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B14916269
M. Wt: 302.16 g/mol
InChI Key: OXOUWZNDLXMDHA-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, methoxy, and methoxypropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the methoxypropyl group and form the benzamide structure. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methoxypropyl groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the methoxy and methoxypropyl groups.

Scientific Research Applications

3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide is unique due to the presence of both bromine and methoxypropyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C12H16BrNO3/c1-16-7-3-6-14-12(15)9-4-5-11(17-2)10(13)8-9/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

OXOUWZNDLXMDHA-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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